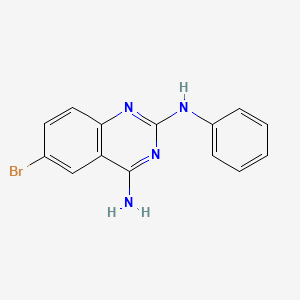

6-Bromo-N2-phenylquinazoline-2,4-diamine

Description

Significance of Quinazoline (B50416) Derivatives in Medicinal Chemistry and Chemical Biology

Quinazoline derivatives are pivotal in modern medicinal chemistry, largely due to their extensive and potent biological activities. ekb.eg This class of compounds has been successfully developed into clinically used drugs for various diseases, highlighting their therapeutic potential. ekb.egnih.gov The inherent structural features of the quinazoline ring system allow for diverse chemical modifications, enabling chemists to fine-tune their pharmacological profiles for enhanced efficacy and reduced side effects. mdpi.comekb.eg

The quinazoline family is a rich source of biologically active molecules with a broad spectrum of therapeutic applications. mdpi.comnih.gov Depending on the substitution patterns on the core structure, these compounds can exhibit a variety of pharmacological effects. mdpi.comrjptonline.org A significant number of quinazoline derivatives have been synthesized and evaluated for their potential as anti-cancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comekb.egnih.gov

Historically, the discovery of vasicine, a quinazoline alkaloid with bronchodilator activity, was an early indication of the scaffold's therapeutic potential. mdpi.com In the mid-20th century, Methaqualone, a sedative-hypnotic drug, became a widely known, albeit controversial, member of the quinazolinone class. omicsonline.orgwikipedia.org More recently, the focus has shifted towards their application in oncology, with several quinazoline-based drugs approved as kinase inhibitors for cancer therapy. nih.govresearchgate.net

Table 1: Major Classes of Biologically Active Quinazoline Derivatives and Their Applications

| Class of Quinazoline Derivative | Primary Biological Activities | Example Applications |

|---|---|---|

| Quinazolinones | Anti-cancer, Sedative-Hypnotic, Antimicrobial mdpi.comomicsonline.orgekb.eg | Cancer Chemotherapy, Insomnia Treatment, Antibacterial Agents |

| Amino-Quinazolines | Anti-cancer (Kinase Inhibitors), Antihypertensive researchgate.net | Non-Small Cell Lung Cancer, Hypertension |

| 2,4-Disubstituted Quinazolines | Antiviral, Anti-cancer mdpi.comnih.gov | Anti-influenza agents, Angiogenesis inhibitors |

| Natural Alkaloids | Bronchodilator, Antimalarial mdpi.comnih.gov | Respiratory conditions, Malaria treatment |

Substituted quinazolines are invaluable tools for exploring complex biological pathways. nih.gov By systematically modifying the substituents at various positions on the quinazoline ring, researchers can create molecular probes to interact with specific biological targets, such as enzymes and receptors. rjptonline.orgnih.gov This approach is fundamental to understanding disease mechanisms and identifying novel drug targets. nih.gov

A prominent example is their role in oncology research as kinase inhibitors. nih.gov Many quinazoline derivatives have been designed to target specific receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer cell proliferation and angiogenesis. ekb.egnih.gov The ability to create compounds that can obstruct multiple signaling pathways simultaneously has established substituted quinazolines as important agents in the development of multi-targeted cancer therapies. ekb.egnih.gov The exploration of different substitution patterns helps in understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these inhibitors. nih.govresearchgate.net

Rationale for Investigating 6-Bromo-N2-phenylquinazoline-2,4-diamine

The specific compound, this compound, has been identified as a subject of interest in chemical and biological research. smolecule.com Its investigation is driven by its distinct structural design and the predicted influence of its substituents on the quinazoline-2,4-diamine (B158780) core. smolecule.com

The structure of this compound is notable for the specific placement of its functional groups on the quinazoline-2,4-diamine scaffold. smolecule.com It features a bromine atom at the 6-position of the quinazoline ring and a phenyl group attached to the amino group at the 2-position (N2). smolecule.com This combination of a halogen and an aromatic substituent on the diamine scaffold distinguishes it from many other quinazoline derivatives. smolecule.com The design of such molecules often aims to explore how these specific modifications can modulate biological activity, potentially leading to enhanced potency or novel mechanisms of action. nih.govsmolecule.com

The inclusion of bromine and phenyl groups is a deliberate design choice based on established medicinal chemistry principles. These substituents are hypothesized to confer specific advantages to the molecule's pharmacological profile.

The bromine atom at the 6-position is particularly significant. Halogen atoms, like bromine, are known to modulate a compound's pharmacokinetic properties, such as absorption and metabolic stability. nih.gov Furthermore, SAR studies on related phenyl quinazolinone derivatives have suggested that a single substitution at the 6-position can be beneficial for increasing antitumor activities. researchgate.net The electron-withdrawing nature of bromine can also influence the electronic environment of the quinazoline ring system, potentially enhancing its binding affinity to target proteins. nih.gov

The N2-phenyl substituent is also crucial. The presence of a substituted aniline (B41778) (phenylamine) group is an important feature in many active quinazoline-based kinase inhibitors. nih.gov This group can engage in critical binding interactions within the active site of target enzymes. nih.gov The phenyl ring itself offers a large, hydrophobic surface that can participate in van der Waals or pi-stacking interactions, which are often key to high-affinity binding. Studies on related structures have shown that the position of a phenyl group on the quinazoline scaffold significantly impacts antiproliferative activity. mdpi.com The combination of these two substituents on the 2,4-diamine scaffold creates a unique chemical entity with the potential for significant biological activity, particularly as an inhibitor of enzymes like tyrosine kinases. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-N-phenylquinazoline-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4/c15-9-6-7-12-11(8-9)13(16)19-14(18-12)17-10-4-2-1-3-5-10/h1-8H,(H3,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGNABXYXOGUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378521-26-5 | |

| Record name | 6-bromo-N2-phenylquinazoline-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Bromo N2 Phenylquinazoline 2,4 Diamine

Established Synthetic Routes to 6-Bromo-N2-phenylquinazoline-2,4-diamine

The synthesis of this compound can be achieved through several established pathways, primarily involving either the construction of the quinazoline (B50416) ring from a brominated precursor or the direct bromination of a pre-formed quinazoline scaffold.

Multi-step Synthesis from Precursors

A common and reliable strategy for preparing the title compound involves a multi-step sequence starting from readily available, brominated aromatic precursors. This approach ensures the unambiguous placement of the bromine atom at the desired 6-position of the quinazoline core.

One of the primary starting materials for this method is 5-bromoanthranilic acid . nih.gov The synthesis begins with the bromination of anthranilic acid using a reagent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724) to yield 5-bromoanthranilic acid. nih.gov This intermediate then undergoes cyclization. For instance, reaction with phenyl isothiocyanate can lead to the formation of a key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. nih.gov Subsequent chemical modifications, including oxidation and amination steps, are then required to convert the mercapto and oxo groups into the desired 2,4-diamine functionality.

Another well-documented precursor is 2-amino-5-bromobenzonitrile . chemicalbook.com This compound can be reacted with phenylmagnesium bromide in a Grignard reaction, followed by cyclization with a reagent like methyl chloroformate, to construct the 6-bromo-quinazolinone ring system. chemicalbook.com This quinazolinone intermediate serves as a platform for introducing the required amino groups at the C2 and C4 positions, often via a 2,4-dichloro intermediate. The general pathway involves chlorination using phosphoryl chloride (POCl₃) followed by sequential nucleophilic substitution with ammonia (B1221849) and aniline (B41778). semanticscholar.org

These multi-step syntheses offer excellent control over the molecular architecture, making them a preferred method in many research settings.

Table 1: Overview of Precursor-Based Synthetic Routes

| Starting Material | Key Reagents | Key Intermediate | Reference |

|---|---|---|---|

| Anthranilic Acid | 1. N-Bromosuccinimide (NBS) 2. Phenyl isothiocyanate | 5-Bromoanthranilic acid | nih.gov |

| 2-Amino-5-bromobenzonitrile | 1. Phenylmagnesium bromide 2. Methyl chloroformate | 6-Bromo-4-phenylquinazolin-2(1H)-one | chemicalbook.com |

Selective Bromination Strategies

An alternative to multi-step synthesis is the direct and selective bromination of a pre-existing N2-phenylquinazoline-2,4-diamine skeleton. This method is more atom-economical but is contingent on the ability to control the regioselectivity of the electrophilic aromatic substitution reaction.

In this approach, the N2-phenylquinazoline-2,4-diamine is treated with a brominating agent. smolecule.com The quinazoline ring system, activated by the two amino groups at positions 2 and 4, is susceptible to electrophilic attack. The electronic properties of the ring direct the incoming electrophile (Br+) preferentially to the 6-position. A common reagent for this transformation is N-bromosuccinimide (NBS), often used in a polar aprotic solvent. The reaction conditions must be carefully controlled to ensure selective mono-bromination and to prevent the formation of poly-brominated side products. nih.gov

Derivatization and Analog Synthesis of this compound

The bromine atom at the 6-position of the quinazoline ring is a key functional handle that allows for extensive derivatization and the synthesis of a wide array of analogs. smolecule.com These transformations primarily involve substitution reactions where the bromine atom is replaced by other functional groups.

Substitution Reactions on the Quinazoline Ring

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the 6-position is generally challenging. In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. libretexts.orgyoutube.com However, the C6-bromo position on the 2,4-diaminoquinazoline ring is not sufficiently activated for this type of reaction under standard conditions. The electron-donating nature of the amino groups at C2 and C4 increases the electron density of the benzene (B151609) portion of the heterocycle, making it less electrophilic and thus less susceptible to attack by nucleophiles. Consequently, harsher reaction conditions or highly specialized nucleophiles would be required, making this pathway less common and synthetically less useful compared to metal-catalyzed methods.

The most effective and versatile method for the derivatization of the 6-bromo position is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.org This powerful reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netyoutube.com

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinazoline, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 6-position of the quinazoline core, enabling the systematic exploration of structure-activity relationships in drug discovery programs. nih.gov

Table 2: Examples of Suzuki-Miyaura Cross-Coupling on a 6-Bromoquinazoline Core

| Boronic Acid/Ester | Palladium Catalyst | Base | Product: 6-Substituent | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Phenyl | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-Methoxyphenyl | mdpi.com |

| Thiophene-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Thiophen-3-yl | libretexts.org |

| Pyridine-4-boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Pyridin-4-yl | libretexts.org |

Modifications of the Phenyl and Amine Moieties

The structure of this compound offers multiple sites for chemical modification, particularly at the bromine-substituted phenyl ring and the amine groups. These modifications are crucial for developing new derivatives with tailored properties.

One of the most powerful and widely used methods for modifying the 6-bromo position is the Suzuki-Miyaura cross-coupling reaction. nih.govorganic-chemistry.org This palladium-catalyzed reaction forms a carbon-carbon bond between the organohalide (the 6-bromo group) and an organoboron compound, such as a boronic acid or ester. nih.govorganic-chemistry.org This versatility allows for the introduction of a wide array of substituents at the 6-position of the quinazoline core. The reaction is known for its mild conditions and tolerance of various functional groups, making it highly suitable for complex molecules. nih.gov For instance, coupling with different arylboronic acids can introduce substituted phenyl rings, while using alkenyl or alkyl boronic acids can append different hydrocarbon chains. organic-chemistry.org The choice of palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and the base, like potassium carbonate or sodium carbonate, can be optimized to achieve high yields. mdpi.commdpi.com

Modifications to the N-phenyl group at the 2-position and the amino group at the 4-position can also be envisioned through various synthetic strategies. While direct modification of the N-phenyl group is less common, derivatization of the aniline precursor before its condensation to form the quinazoline ring is a viable approach. For the 4-amino group, standard amine chemistry can be applied. This includes acylation to form amides, alkylation to introduce alkyl groups, or reaction with isocyanates to form ureas. These modifications can significantly alter the electronic and steric properties of the molecule.

Research on related quinazoline structures has demonstrated the feasibility of such modifications. For example, studies on other 6-bromo-quinazolines have shown successful Suzuki couplings to introduce various aryl and heteroaryl groups. researchgate.netresearchgate.net These examples underscore the potential for creating a diverse library of compounds based on the this compound scaffold.

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling Reactions for this compound

| Entry | Boronic Acid/Ester | Catalyst/Base | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | N2-phenyl-6-phenylquinazoline-2,4-diamine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 6-(4-Methoxyphenyl)-N2-phenylquinazoline-2,4-diamine |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | 6-(Pyridin-3-yl)-N2-phenylquinazoline-2,4-diamine |

| 4 | Methylboronic acid | PdCl₂(dppf) / K₃PO₄ | 6-Methyl-N2-phenylquinazoline-2,4-diamine |

Spectroscopic Characterization Techniques for this compound and Its Derivatives

The structural elucidation of this compound and its derivatives relies heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the structure of these compounds. nih.gov

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For the parent compound, one would expect to see distinct signals for the protons on the quinazoline core and the N-phenyl group. The protons on the quinazoline ring (e.g., H-5, H-7, H-8) would appear as doublets or singlets in the aromatic region, with their coupling patterns revealing their positions relative to each other. The disappearance of the characteristic signal for the proton at the 6-position and the appearance of new signals corresponding to the introduced substituent would confirm a successful modification at this site. The protons of the N-phenyl group would typically appear as a multiplet, while the protons of the amino groups (-NH₂) would present as broad singlets, the chemical shifts of which can be influenced by the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms in the molecule. The spectrum of this compound would show characteristic signals for the carbon atoms of the quinazoline and phenyl rings. The carbon atom attached to the bromine (C-6) would have a chemical shift influenced by the halogen. Upon successful substitution, the signal for C-6 would shift, and new signals for the carbons of the substituent would appear.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compounds, which in turn confirms their elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, the mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would be absent in the spectra of its derivatives where the bromine has been substituted. uni.lu

Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural evidence, revealing bond lengths, bond angles, and the three-dimensional arrangement of atoms in space. mdpi.comresearchgate.net This technique can be particularly useful for confirming the stereochemistry and conformation of the molecules.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region for quinazoline and phenyl protons. Characteristic coupling patterns for H-5, H-7, and H-8. Broad singlets for NH₂ protons. |

| ¹³C NMR | Distinct signals for all carbon atoms. C-6 signal influenced by bromine. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₁₄H₁₁BrN₄. uni.lu Isotopic pattern characteristic of a bromine-containing compound. |

| FT-IR | N-H stretching vibrations for the amine groups. C=N and C=C stretching vibrations for the quinazoline ring system. |

By employing these synthetic and spectroscopic methodologies, researchers can systematically explore the chemical space around the this compound core, leading to the discovery of new compounds with potentially interesting properties.

Molecular Mechanisms and Target Interactions of 6 Bromo N2 Phenylquinazoline 2,4 Diamine

Exploration of Specific Molecular Targets

Research into quinazoline (B50416) derivatives has identified key molecular targets, shedding light on their therapeutic potential. These interactions are often studied through enzymatic assays and binding studies to quantify the compound's effect on target function.

The primary mechanism of action for many quinazoline-based compounds is the inhibition of enzymes critical for cellular processes. smolecule.com

Tyrosine Kinases The quinazoline structure is a core component of several FDA-approved tyrosine kinase inhibitors (TKIs), such as Gefitinib, Erlotinib, and Lapatinib. nih.govmdpi.com These drugs target kinases like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed or mutated in various cancers. Derivatives of 6-bromo-quinazoline have been synthesized and evaluated for their ability to inhibit EGFR.

For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines demonstrated potent and selective inhibitory activity against EGFR. One notable derivative, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine, was found to be a highly potent EGFR inhibitor with a half-maximal inhibitory concentration (IC50) of 0.096 μM. mdpi.com Another study on 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one revealed significant cytotoxic activity against the MCF-7 breast cancer cell line, which is associated with EGFR inhibition. nih.gov

Table 1: EGFR Inhibition by a Related 6-Bromo-Quinazoline Derivative

| Compound Name | Target Enzyme | IC50 Value (μM) |

|---|

Dihydrofolate Reductase (DHFR) The 2,4-diaminoquinazoline structure, which is present in 6-Bromo-N2-phenylquinazoline-2,4-diamine, is a known scaffold for inhibitors of dihydrofolate reductase (DHFR). researchgate.net DHFR is a vital enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides essential for cell proliferation. nih.govresearchgate.net Studies on various 2,4-diaminoquinazolines have shown that substitutions on the aromatic ring can lead to potent DHFR inhibition. researchgate.net While specific inhibitory data for this compound against DHFR is not extensively detailed in the reviewed literature, its structural similarity to known non-classical antifolates suggests it is a plausible target. researchgate.net

The primary receptor interactions documented for this class of compounds are with receptor tyrosine kinases, such as EGFR. nih.govmdpi.com In this context, the enzyme's active site acts as the receptor for the inhibitor. The interaction prevents the binding of the natural substrate, adenosine triphosphate (ATP), thereby blocking the enzyme's catalytic activity. mdpi.com Beyond receptor tyrosine kinases, specific interaction studies of this compound with other classes of receptors, such as G-protein coupled receptors or nuclear receptors, are not prominently featured in the available scientific literature.

Cellular Signaling Pathway Modulation

By inhibiting key enzymes like EGFR, 6-bromo-quinazoline derivatives can significantly modulate downstream cellular signaling pathways that are crucial for cancer cell growth and survival. EGFR activation normally triggers a cascade of intracellular signals, primarily through the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, and angiogenesis. Inhibition of EGFR by a compound like this compound would be expected to disrupt these pathways, leading to an anti-proliferative effect. nih.gov For example, the inhibition of EGFR has been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from completing division. mdpi.com

Computational Approaches in Mechanistic Studies (e.g., Molecular Docking)

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the binding mechanisms of inhibitors like 6-bromo-quinazoline derivatives at an atomic level. nih.govnih.gov

Molecular docking studies have been performed on 6-bromo-quinazoline derivatives to predict their binding conformation within the ATP-binding site of EGFR. nih.govmdpi.com These studies reveal that the quinazoline core typically anchors the molecule in the active site. The interactions are often stabilized by a combination of forces:

Hydrophobic Interactions: Key hydrophobic amino acid residues within the EGFR active site, such as Leu 764, Val 702, Ala 719, and Leu 820, interact with the aromatic rings of the quinazoline scaffold. nih.gov

Hydrogen Bonding: Specific hydrogen bonds can form between the inhibitor and amino acid residues. For example, in some derivatives, a hydrogen bond was observed between a carbonyl group on the quinazoline and the residue Lys 721. nih.gov

Pi-Stacking Interactions: π-π or π-alkyl interactions with residues like Phe 699 contribute to the binding affinity. nih.gov

Molecular dynamics simulations further investigate the stability of the ligand-receptor complex over time. In a study of a 6-bromo-quinazoline derivative docked with EGFR, the root mean square deviation (RMSD) was calculated to assess stability. The derivative demonstrated high stability within the protein's active site, with an RMSD value of 0.7 Å, which was even better than the native ligand Erlotinib (0.9 Å), indicating a stable and consistent interaction. nih.gov

Table 2: Summary of Molecular Docking Interactions for 6-Bromo-Quinazoline Derivatives with EGFR

| Interaction Type | Interacting EGFR Residues |

|---|---|

| Hydrophobic / π-Alkyl | Leu 694, Phe 699, Val 702, Ala 719, Leu 764, Thr 766, Gly 772, Leu 820, Thr 830 nih.gov |

These computational findings provide a detailed rationale for the observed enzyme inhibition and are crucial for the structure-based design of new, more potent quinazoline-based inhibitors. nih.gov

Structure Activity Relationship Sar Studies of 6 Bromo N2 Phenylquinazoline 2,4 Diamine Analogues

Influence of Substituents on Biological Activity

The biological profile of quinazoline (B50416) derivatives can be finely tuned by altering the substituents on both the quinazoline core and its appended groups.

The presence and position of a halogen atom on the quinazoline ring are critical determinants of biological activity. Studies have consistently shown that incorporating a halogen at the 6-position can significantly improve the anticancer effects of quinazoline derivatives. mdpi.comnih.gov This is exemplified in various series of quinazolinone and quinazoline analogues where the 6-bromo derivatives exhibit potent cytotoxic activity. nih.govmdpi.com For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines was synthesized, with one analogue, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine, showing powerful and selective EGFR inhibition (IC₅₀ = 0.096 μM) and anticancer activity against the MCF-7 breast cancer cell line. mdpi.com

The rationale for this enhanced activity is multifaceted. The bromine atom, being electron-withdrawing, can modulate the electronic environment of the quinazoline ring system. Furthermore, its size and lipophilicity can lead to improved binding interactions within the target protein's active site, such as additional halogen bonding or hydrophobic interactions. orientjchem.org Research on related quinazolinones has also highlighted the importance of a halogen at the 6-position for improving antimicrobial activities. nih.gov In analgesic studies, 6-bromo-quinazolinone derivatives have demonstrated significant activity, further underscoring the favorable contribution of the 6-bromo substituent. nih.gov

Modifications to the N2-phenyl ring and the amine substituents at positions 2 and 4 also play a pivotal role in dictating the biological activity of these compounds. The nature of substituents on the phenyl ring—whether they are electron-donating or electron-withdrawing—can drastically alter potency.

In a study on related 6-bromo quinazolin-4(3H)-one derivatives, it was found that the presence of electron-donating groups on a phenyl ring at position 3 resulted in improved antiproliferative activity compared to electron-withdrawing groups. mdpi.com This principle is a common theme in SAR studies of kinase inhibitors, where such groups can enhance binding affinity. researchgate.net For example, a compound bearing a methyl group (an electron-donating group) at the para position of the phenyl ring demonstrated better cytotoxic results than a meta-positional methyl group. mdpi.com

Below is a data table from a study on 6-bromo-3-phenylquinazolin-4(3H)-one derivatives that illustrates the impact of substituents on the phenyl ring on cytotoxic activity against the MCF-7 cancer cell line.

| Compound ID | Phenyl Ring Substituent | IC₅₀ (µM) against MCF-7 |

| 8d | 3-methyl | 59.15 ± 5.73 |

| 8e | 4-methyl | 35.14 ± 6.87 |

| 8f | 4-fluoro | >100 |

| 8h | 4-nitro | 81.28 ± 4.51 |

This table is adapted from research findings on related quinazolinone structures to illustrate SAR principles. mdpi.com

The data clearly indicates that small, electron-donating groups like methyl at the para position enhance activity, while electron-withdrawing groups like nitro or halogens can be less favorable in this specific series. mdpi.com Variations at the 4-amino position have also been explored, with different substitutions leading to a range of activities, suggesting this position is a key site for interaction with biological targets. nih.gov

Pharmacophore Identification and Optimization

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For 6-Bromo-N2-phenylquinazoline-2,4-diamine and its analogues, particularly those targeting protein kinases like EGFR, the pharmacophore typically consists of:

The quinazoline ring system , which acts as a scaffold and often forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. orientjchem.orgnih.gov

The bromine atom at the 6-position , which occupies a specific pocket and contributes to binding affinity, potentially through halogen bonds. mdpi.com

The N-phenyl group at the 2-position , which extends into a hydrophobic region of the binding site, forming π-π stacking or hydrophobic interactions. mdpi.com

The amine groups at positions 2 and 4 , which can act as both hydrogen bond donors and acceptors, further anchoring the molecule in the active site.

Molecular docking studies on related 6-bromo-quinazolinone derivatives targeting EGFR have visualized these interactions, showing the quinazolinone ring interacting with key residues like Met 790 through π-sulfur interactions. mdpi.com Optimization efforts focus on modifying these key features. For example, adding small alkyl or alkoxy groups to the quinazoline ring or varying substituents on the N-phenyl ring are common strategies to enhance potency and selectivity, guided by the pharmacophore model. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.com These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govqsartoolbox.org

For the broader class of quinazoline derivatives, numerous QSAR studies have been successfully conducted to predict their anticancer activity. orientjchem.orgnih.gov These models often use electronic descriptors (like atomic net charges and HOMO/LUMO energies) and topological parameters to build a predictive equation. orientjchem.org For example, one QSAR study on quinazoline analogues as anticancer agents identified that atomic net charges on specific carbon atoms of the quinazoline core were among the most important descriptors for predicting activity. orientjchem.org Another 3D-QSAR study on quinazolinone derivatives used Comparative Molecular Field Analysis (CoMFA) to create contour maps that guide structural modifications for improved antitumor activity. rsc.org

While extensive QSAR models exist for the general quinazoline scaffold, specific, publicly documented QSAR models focusing exclusively on this compound derivatives are not prevalent in the reviewed literature. However, the principles from existing quinazoline QSAR studies are directly applicable. biointerfaceresearch.comfrontiersin.org A valid QSAR model for this specific compound class would likely incorporate descriptors related to the lipophilicity and electronic influence of the 6-bromo substituent and the steric and electronic properties of the N2-phenyl group to predict biological activity against targets like EGFR. frontiersin.org The development of such a targeted model would be a valuable step in designing new, more potent analogues.

In Vitro Biological Activity of 6 Bromo N2 Phenylquinazoline 2,4 Diamine

Evaluation in Cell-Based Assays

The in vitro biological profile of 6-Bromo-N2-phenylquinazoline-2,4-diamine and its structural analogs has been assessed through various cell-based assays, revealing its potential in several therapeutic areas.

Quinazoline (B50416) derivatives are recognized for their antiproliferative effects, often by inhibiting key enzymes in cell signaling pathways like epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.comsemanticscholar.org The 6-bromo substitution, in particular, has been noted to improve anticancer effects. nih.gov

Studies on 6-bromo-quinazoline derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. For instance, a series of 6-bromo-2-thio-3-phenylquinazolin-4(3H)-one derivatives were tested for their antiproliferative activity. One of the most potent compounds, 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (8a), showed IC₅₀ values of 15.85 µM against the MCF-7 (breast adenocarcinoma) cell line and 17.85 µM against the SW480 (colon adenocarcinoma) cell line. nih.gov Notably, this compound was approximately two times more potent than the standard drug Erlotinib in the MCF-7 cell line. nih.gov Another related compound, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), also exhibited a significant, dose-dependent decrease in the proliferation of L1210, HL-60, and U-937 leukemia cells, inducing cell death via apoptosis. nih.gov

The inhibitory activities of various 6-bromo-quinazoline derivatives against different cancer cell lines are summarized below.

| Compound/Derivative Class | Cell Line | Activity | Measurement | Source |

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 µM | IC₅₀ | nih.gov |

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | SW480 (Colon) | 17.85 µM | IC₅₀ | nih.gov |

| 4-(3-Bromoanilino)-6-bromoquinazoline | MCF-7 (Breast) | 1.12 µM | GI₅₀ | mdpi.com |

| 4-(3-Bromoanilino)-6-bromoquinazoline | HeLa (Cervical) | 0.98 µM | GI₅₀ | mdpi.com |

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | Leukemia (L1210, HL-60, U-937) | Significant antiproliferative and apoptotic activity | N/A | nih.gov |

Beyond cancer, certain quinazoline-2,4-diamine (B158780) derivatives have been investigated for their ability to inhibit the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. A library of isomeric 2,4-diaminoquinazolines was evaluated for this potential. The derivative N²-(4-bromobenzyl)quinazoline-2,4-diamine was identified as a potent inhibitor of Aβ42 aggregation with an IC₅₀ value of 1.7 µM, which was more effective than the reference compound curcumin. nih.gov This compound also demonstrated dual inhibition of both Aβ40 and Aβ42 aggregation. nih.gov

The N²,N⁴-disubstituted quinazoline-2,4-diamine scaffold has proven to be a promising platform for developing new antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govresearchgate.net

Against Acinetobacter baumannii : Optimized N²,N⁴-disubstituted quinazoline-2,4-diamines, particularly those with a halide at the 6-position, are strongly antibacterial against multidrug-resistant A. baumannii. nih.gov These compounds have shown potent activity with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µM and have also demonstrated the ability to eradicate 90% of cells within a biofilm at or near their MICs. nih.govresearchgate.net

Against Staphylococcus aureus : A series of N²,N⁴-disubstituted quinazoline-2,4-diamines has been synthesized and tested against multi-drug resistant Staphylococcus aureus (MRSA), yielding compounds with MICs in the low micromolar range. researchgate.net The compound N⁴-benzyl-N²-phenylquinazoline-2,4-diamine, which is structurally very similar to the title compound, showed an MIC of 25 µM against S. aureus and was also able to inhibit biofilm formation. researchgate.netnih.gov Derivatives of N,2-diphenylquinazolin-4-amine have also shown potent activity, with one compound exhibiting an MIC of 0.0078 mg/mL against S. aureus. lums.ac.ir

Against E. coli and other Gram-negative bacteria : While generally more effective against Gram-positive organisms, some quinazoline derivatives have shown activity against Gram-negative bacteria like E. coli. researchgate.net For instance, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated high activity against E. coli and Klebsiella pneumoniae. mediresonline.org

Antifungal Activity : The antifungal potential of 6-bromo-quinazoline derivatives has also been explored. The compound 6-bromo-4-ethoxyethylthio quinazoline was tested against various plant pathogenic fungi, showing high activity with EC₅₀ values ranging from 17.47 to 70.79 μg/mL. researchgate.net Additionally, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones exhibited significant antifungal activity against Candida albicans and Aspergillus niger. nih.gov

A summary of the antimicrobial activity of various bromo-quinazoline derivatives is presented below.

| Compound/Derivative Class | Target Organism | Activity | Measurement | Source |

| 6-Halide-N²,N⁴-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii (MDR) | As low as 0.5 µM | MIC | nih.gov |

| N⁴-benzyl-N²-phenylquinazoline-2,4-diamine | Staphylococcus aureus | 25 µM | MIC | nih.gov |

| N⁴-benzyl-N²-phenylquinazoline-2,4-diamine | Staphylococcus epidermidis | 15 µM | MIC | nih.gov |

| N-(3-chlorophenyl)-2-phenylquinazolin-4-amine | Staphylococcus aureus | 0.0039 mg/mL | MIC | lums.ac.ir |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Escherichia coli | High Activity (10-16mm inhibition) | Zone of Inhibition | mediresonline.org |

| 6-bromo-4-ethoxyethylthio quinazoline | Gibberella zeae (fungus) | 17.47-70.79 μg/mL | EC₅₀ | researchgate.net |

| N,2-diphenylquinazolin-4-amine derivatives | Candida albicans (fungus) | As low as 0.0625 mg/mL | MIC | lums.ac.ir |

Leishmaniasis is a parasitic disease where the pathogen resides within host macrophages. nih.govfrontiersin.org Therefore, potential drugs must be capable of penetrating these infected cells to be effective. acs.org N²,N⁴-disubstituted quinazoline-2,4-diamines have been identified as a promising class of compounds with potent antileishmanial activity. nih.govacs.org

A series of these compounds were tested against intracellular amastigotes of Leishmania donovani and Leishmania amazonensis using murine peritoneal macrophages as host cells. researchgate.netnih.gov This research led to the identification of quinazolines with EC₅₀ values in the high nanomolar to single-digit micromolar range. nih.govacs.org Structure-activity relationship studies revealed that substitutions on the quinazoline's benzenoid ring could enhance antileishmanial activity. nih.gov For example, N²-benzylquinazoline-2,4-diamines were generally more potent against L. donovani than their N⁴-benzyl counterparts. acs.org One of the most potent compounds identified had an EC₅₀ of 150 nM against L. donovani. acs.org

| Compound/Derivative Class | Target Organism | Host Cell | Activity | Measurement | Source |

| N²,N⁴-dibenzylquinazoline-2,4-diamine analogs | L. donovani (intracellular) | Murine Macrophage | 0.39 to 1.1 µM | EC₅₀ | nih.gov |

| N²-benzyl-N⁴-phenylquinazoline-2,4-diamine | L. donovani (intracellular) | Murine Macrophage | 0.15 µM | EC₅₀ | acs.org |

| N²,N⁴-disubstituted quinazoline-2,4-diamines | L. donovani & L. amazonensis | Murine Macrophage | High nM to low µM range | EC₅₀ | researchgate.netnih.gov |

Selectivity and Potency Assessment

A critical aspect of drug development is assessing the selectivity and potency of a compound to ensure it targets the pathogen or diseased cell with minimal impact on host cells. For the 6-bromo-quinazoline-2,4-diamine series, this has been evaluated in the contexts of both anticancer and anti-infective activities.

In anticancer studies, the cytotoxicity of 6-bromo-quinazoline derivatives was compared between tumorigenic and non-tumorigenic cell lines. The compound 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one, which was potent against MCF-7 and SW480 cancer cells, showed an IC₅₀ value of 84.20 µM against the normal MRC-5 cell line, indicating a degree of selectivity for cancer cells. nih.gov

In the context of antileishmanial activity, selectivity is determined by comparing the effective concentration against the parasite within macrophages to the cytotoxic concentration against the host macrophage cell line (e.g., J774.A1). nih.gov While quinazoline-2,4-diamines with aromatic substituents at both N² and N⁴ showed potent antileishmanial activity (EC₅₀ values from 0.4 to 1.1 µM), their selectivity was relatively low. nih.gov Conversely, compounds with small alkyl groups tended to be less potent but also less toxic to the macrophage host cells, resulting in better selectivity indices (SI). nih.gov For example, one N²-benzyl derivative displayed outstanding in vitro potency against L. donovani and good selectivity with an SI value of 19. nih.gov

For antibacterial applications, studies have noted that the N²,N⁴-disubstituted quinazoline-2,4-diamine series exhibits low toxicity, which, combined with their potent MIC values, makes them a suitable platform for further development. researchgate.net

Advanced Research Applications and Future Perspectives for 6 Bromo N2 Phenylquinazoline 2,4 Diamine

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. The development of such tools is critical for validating new drug targets. The N4-phenylquinazoline-4,6-diamine scaffold, structurally related to the title compound, has been identified as a tunable fluorescent platform, demonstrating the potential of this chemical class in probe development. researchgate.net By modifying the electronic properties of the phenyl substituent, researchers can systematically alter the fluorescence intensity, creating "turn-on" fluorescent sensors for biological applications. researchgate.net

This principle can be extended to 6-Bromo-N2-phenylquinazoline-2,4-diamine. The core structure is suitable for creating probes to investigate complex biological processes. For instance, a rationally designed fluorescent sensor based on a related N4-dichlorophenylquinazoline-4,6-diamine scaffold was successfully developed to detect formaldehyde (B43269) levels in living HeLa cells. researchgate.net

Furthermore, the quinazolinone core, a close variant, has been instrumental in creating chemical probes for epigenetic targets. A notable example is the discovery of PFI-1, a potent and selective chemical probe for the Bromo and Extra C-terminal domain (BET) family of bromodomains. nih.gov The development of PFI-1 originated from a fragment-based approach and optimization of a 3,4-dihydro-3-methyl-2(1H)-quinazolinone hit, highlighting the utility of the quinazoline (B50416) scaffold in generating highly specific molecular tools for exploring disease biology. nih.gov

Scaffold for Novel Chemical Entity (NCE) Design

A scaffold is a core molecular structure upon which new molecules are built. This compound serves as an excellent scaffold for the design of Novel Chemical Entities (NCEs), particularly in oncology. smolecule.commdpi.com The quinazoline framework is a privileged structure for targeting protein kinases, a class of enzymes often dysregulated in cancer. mdpi.comsemanticscholar.org The bromine at the 6-position and the diamine configuration offer multiple points for chemical diversification, allowing chemists to synthesize libraries of new compounds with varied biological activities. nih.govsmolecule.com

Research has shown that the 6-bromo-quinazoline core is a key component in compounds designed as cytotoxic agents. nih.gov The bromine atom can be replaced with other functional groups via reactions like the Suzuki-Miyaura cross-coupling, enabling the introduction of various aryl groups. mdpi.com This strategy was used to create a series of 6-aryl-2-styrylquinazolin-4(3H)-ones from a 6-bromo precursor. mdpi.com These modifications aim to enhance interactions with biological targets such as the epidermal growth factor receptor (EGFR) or dihydrofolate reductase. nih.govsemanticscholar.org The versatility of the scaffold allows for its use as a foundational building block for more complex quinazoline derivatives with potential anticancer and antimicrobial properties. smolecule.com

| Derivative Class | Target/Activity | Key Findings |

| 2-Anilino-4-alkylaminoquinazolines | Anticancer (MCF-7, HCT-116) | Compounds with 4-substitution on the phenyl ring showed the highest inhibitory effects. semanticscholar.orgresearchgate.net |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | Anticancer (UACC-62, MCF-7) | Replacement of the 6-bromo group with a phenyl ring generally diminished activity, but some derivatives showed moderate, selective activity. mdpi.com |

| PDE5 Inhibitors | PDE5 Inhibition | Quinazoline core compounds displayed IC₅₀ values ranging from 0.10 to 9.39 µM. nih.gov |

| G-Quadruplex Binders | Anticancer (HeLa, MCF-7) | Phenyl substitution at the 6- or 7-position of the quinazoline ring enhanced antiproliferative activity. mdpi.com |

Strategies for Enhancing Selectivity and Efficacy in Research Models

To improve the therapeutic potential of lead compounds, medicinal chemists employ various strategies to enhance their selectivity and efficacy. For derivatives of this compound, several approaches have been explored.

Substitution and Positional Isomerism: The biological activity of quinazoline derivatives is highly sensitive to the nature and position of substituents. In one study, a methyl group at the para position of the phenyl ring resulted in greater cytotoxic potency against MCF-7 and SW480 cancer cell lines compared to a methyl group at the meta position. nih.gov This demonstrates that precise placement of even small functional groups can significantly impact biological outcomes.

Bioisosteric Replacement and Scaffold Hopping: In an effort to improve properties like solubility and potency, researchers have used "scaffold hopping," replacing the quinazoline core with a different but structurally similar one. For example, a 2,6-diaminopurine (B158960) core was used as an alternative to the 2,4-diaminoquinazoline scaffold in the design of PDE5 inhibitors. nih.gov

Cross-Coupling Reactions for Diversification: The bromine atom at the 6-position is a valuable synthetic handle for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction has been effectively used to replace the bromine with various arylboronic acids. mdpi.com This allows for the exploration of a wide chemical space to identify derivatives with improved activity. However, studies have shown that in some cases, the 6-bromo derivatives themselves exhibit enhanced inhibitory activity compared to their 6-aryl counterparts, suggesting that the bromine atom itself contributes favorably to target binding. mdpi.com

Targeting Specific Molecular Features: Advanced drug design for quinazoline-based compounds involves targeting specific interactions within the active site of an enzyme. Molecular docking studies on 6-bromo quinazoline derivatives targeting EGFR have shown that the compounds can establish hydrogen bonds and other key interactions with critical amino acid residues. nih.gov Fine-tuning the substituents on the scaffold can optimize these interactions to boost efficacy and selectivity.

| Modification Strategy | Example | Outcome |

| Positional Substitution | Placement of a methyl group on the phenyl ring of a quinazoline derivative. nih.gov | Para-position showed higher potency than meta-position against cancer cell lines. nih.gov |

| Cross-Coupling | Suzuki-Miyaura coupling of 6-bromo-2-styrylquinazolin-4(3H)-ones with arylboronic acids. mdpi.com | Generated a library of 6-aryl derivatives, though the 6-bromo precursors were often more potent. mdpi.com |

| Scaffold Hopping | Replacing a 2,4-diaminoquinazoline core with a 2,6-diaminopurine core. nih.gov | Led to the development of new PDE5 inhibitors with a range of potencies. nih.gov |

Unexplored Reactivity and Biological Applications of this compound

While much research has focused on the anticancer potential of quinazoline derivatives, the full chemical reactivity and biological scope of this compound remain partially unexplored.

The compound's known chemical reactivity provides a foundation for future synthetic explorations. It can undergo:

Oxidation: Using agents like hydrogen peroxide, leading to various oxidized quinazoline derivatives. smolecule.com

Reduction: With reagents such as sodium borohydride, resulting in reduced forms of the quinazoline structure. smolecule.com

Substitution: The bromine atom can be displaced by various nucleophiles, a key reaction for creating diverse analogues. smolecule.com

Beyond these standard transformations, there are opportunities to explore more novel reactions to generate unique chemical matter. The interplay between the diamine groups and the bromo-substituent could lead to complex cyclization or condensation reactions, yielding novel heterocyclic systems with unforeseen biological activities.

From a biological perspective, while the focus has been on anticancer applications through kinase inhibition, the quinazoline scaffold is known for a broad spectrum of activities. nih.gov Potential unexplored applications for this compound and its derivatives include:

Antimicrobial Agents: The parent compound has been noted for its potential antimicrobial effects. smolecule.com Given that some quinazolinone derivatives show activity against methicillin-resistant Staphylococcus aureus (MRSA), this is a promising area for further investigation. nih.gov

Anti-inflammatory Agents: The compound also shows promise in anti-inflammatory studies. smolecule.com This warrants further investigation into its effects on inflammatory pathways and targets.

Antiviral and Antifungal Agents: The broader quinazoline class has demonstrated activity against various pathogens, suggesting that derivatives of this compound could be developed as antiviral or antifungal agents. researchgate.net

The unique structural combination of the bromine atom and the N-phenyl diamine moiety suggests that its chemical reactivity and biological properties are distinct from other quinazoline compounds, marking it as a fertile ground for future research and discovery. smolecule.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 6-Bromo-N2-phenylquinazoline-2,4-diamine with high purity?

- Methodological Answer : The compound can be synthesized via refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with appropriate amines (e.g., phenylhydrazine or substituted anilines) in glacial acetic acid for 3–4 hours. Purification involves recrystallization using ethanol and confirmation of homogeneity via TLC with cyclohexane:ethyl acetate (2:1) as the mobile phase . Yield optimization (e.g., 70% reported for a derivative) requires precise stoichiometric ratios and temperature control.

Q. How can spectroscopic techniques (FT-IR, NMR) validate the structural integrity of this compound?

- Methodological Answer : FT-IR identifies functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹). ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.39–8.11 ppm) and substituent-specific signals (e.g., N-H at δ 2.51 ppm for dimethyl carbamimidoyl groups). Comparative analysis with synthetic intermediates is critical to confirm substitution patterns .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Storage under inert conditions (argon/nitrogen) at –20°C minimizes degradation. Bromine substituents increase susceptibility to photolytic cleavage; thus, amber vials are recommended. Regular HPLC monitoring detects decomposition products (e.g., dehalogenated derivatives) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : A 2³ factorial design can evaluate variables like temperature (80–120°C), solvent polarity (acetic acid vs. DMF), and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions for yield and purity, reducing experimental iterations by 40–60% . For example, higher acetic acid concentrations favor cyclization but may require longer reflux times .

Q. What computational strategies predict the bioactivity of this compound against kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to EGFR or VEGFR2. QSAR models trained on IC₅₀ data from analogs (e.g., 6,7-dimethoxyquinazolines with IC₅₀ = 10.5 µM) prioritize substituents for synthesis. Bromine’s electronegativity enhances hydrophobic interactions in kinase pockets .

Q. How do structural modifications (e.g., halogen substitution) alter antimicrobial efficacy?

- Methodological Answer : Comparative studies show bromine enhances antimicrobial activity vs. chlorine (MIC reduction from 25 µg/mL to 12 µg/mL in S. aureus). This is attributed to increased lipophilicity and membrane penetration. Synergistic effects with trifluoromethyl groups (e.g., in acetamide derivatives) further improve potency .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Meta-analysis of bioassay conditions (e.g., cell line variability, incubation time) identifies confounding factors. Dose-response curves with standardized protocols (e.g., MTT assays at 48 hours) reduce variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Q. How can degradation pathways be characterized under physiological conditions?

- Methodological Answer : LC-MS/MS profiles identify major degradation products (e.g., debrominated quinazoline or hydrolyzed amine groups) in simulated gastric fluid (pH 2.0) or liver microsomes. Accelerated stability studies (40°C/75% RH) correlate degradation kinetics with Arrhenius plots to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.